1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2-Chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their structural resemblance to purines and diverse pharmacological activities . Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors, antimicrobial agents, and antitumor agents due to their ability to interact with biological targets such as ATP-binding pockets in enzymes . The target compound features a 2-chlorobenzyl group at position 1 and a 2-methylimidazole substituent at position 4, which likely influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-methylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6/c1-11-18-6-7-22(11)15-13-8-21-23(16(13)20-10-19-15)9-12-4-2-3-5-14(12)17/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCNNDWEXCNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a chlorobenzyl halide in the presence of a base.
Attachment of the 2-methyl-1H-imidazol-1-yl group: This can be done through nucleophilic substitution reactions using suitable imidazole derivatives.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated processes and advanced purification techniques.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of pyrazolo[3,4-d]pyrimidines is highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of key derivatives:
Table 1: Structural and Activity Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations
Substituent Impact on Kinase Inhibition: The 2-chlorobenzyl group at position 1 is a common feature in kinase inhibitors (e.g., A-928605 compound ). This group likely enhances target binding through hydrophobic interactions. For example, 1NA-PP1 selectively inhibits AS PKC, while A-928605 targets multiple kinases .
Antimicrobial Activity: Derivatives with benzothiazole substituents (e.g., compound 3a ) exhibit potent activity against P. aeruginosa, highlighting the role of heterocyclic substituents in antimicrobial efficacy. The target compound’s 2-methylimidazole group may similarly contribute to antibacterial or antifungal activity, though this remains speculative without direct data.
Pharmacokinetic Considerations :
- Piperazinyl and morpholinyl substituents (e.g., and compounds ) are often incorporated to improve solubility and metabolic stability. The target compound’s imidazole group may offer balanced lipophilicity, enhancing membrane permeability compared to bulkier substituents like cinnamylpiperazinyl .
Biological Activity
1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C15H11ClN6
- Molecular Weight : 310.74 g/mol
- CAS Number : 903187-79-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Disruption of microbial growth
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Antiviral Activity
Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit viral replication. A related study reported that certain derivatives exhibited EC50 values between 5–28 μM against respiratory syncytial virus (RSV) . This suggests that this compound may possess similar antiviral properties.
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated cytotoxicity against human tumor cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
Study 1: Evaluation Against Mycobacterium tuberculosis
In a study evaluating novel substituted compounds for anti-tubercular activity, several derivatives exhibited promising results with IC90 values ranging from 3.73 to 4.00 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antiviral Efficacy
A recent investigation into the antiviral properties of pyrazolo[3,4-d]pyrimidines found that certain compounds effectively inhibited RSV replication at micromolar concentrations. The selectivity index indicated a favorable therapeutic window for these compounds .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Antiviral | TBD |
| Lombazole | Structure | Antiviral | EC50 = 5–28 μM |
| Other Derivatives | Various | Anticancer | IC50 < standard drugs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
